3-Chloro-1,7-naphthyridin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,7-naphthyridin-8(7H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a chlorine atom and a ketone group in the structure can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,7-naphthyridin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 3-chloropyridine-2-carboxylic acid with ammonia or amines under high temperature and pressure to form the naphthyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,7-naphthyridin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the production of specialty chemicals or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-Chloro-1,7-naphthyridin-8(7H)-one would depend on its specific biological target. Generally, compounds in this family might interact with enzymes or receptors, inhibiting or activating specific pathways. The chlorine atom and ketone group could play crucial roles in binding to the target molecule and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,7-Naphthyridin-8(7H)-one: Lacks the chlorine atom, which might result in different reactivity and biological activity.
3-Bromo-1,7-naphthyridin-8(7H)-one: Similar structure but with a bromine atom instead of chlorine, potentially leading to different chemical and biological properties.
Uniqueness
3-Chloro-1,7-naphthyridin-8(7H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
3-chloro-7H-1,7-naphthyridin-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLVAQIESQNBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=NC=C(C=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.